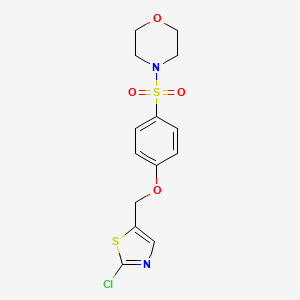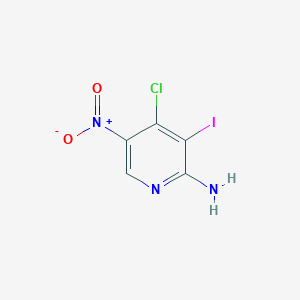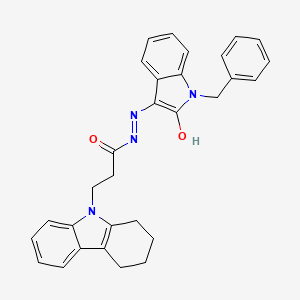![molecular formula C21H14BrFN6OS B2611229 N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207033-53-1](/img/no-structure.png)
N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H14BrFN6OS and its molecular weight is 497.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds similar to "N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide" are often synthesized for their potential biological activities. For example, research involving the synthesis of novel heterocyclic compounds incorporating thiadiazole moieties has highlighted their insecticidal properties against the cotton leafworm, Spodoptera littoralis, showcasing the relevance of such compounds in agricultural and pest control research (Fadda et al., 2017). Similarly, compounds derived from antipyrine-based heterocycles have been explored for their anticancer and antimicrobial activities, indicating their potential applications in medical and pharmaceutical research (Riyadh et al., 2013).
Radiolabeling and Imaging Applications
The development of radiolabeled compounds for imaging applications is another significant area of research. For instance, the radiosynthesis of [18F]DPA-714, a compound for imaging the translocator protein (18 kDa) with positron emission tomography (PET), illustrates the utility of heterocyclic compounds in developing diagnostic tools for neurology and oncology (Dollé et al., 2008).
Anticoronavirus and Antitumoral Activity
Research on pyrazolo[1,5-a]pyrimidine derivatives has also highlighted their promising in vitro anticoronavirus and antitumoral activities. Such studies underscore the potential of these compounds in addressing viral infections and cancer, contributing to the development of new therapeutic agents (Jilloju et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid. This intermediate is then coupled with 4-bromo-2-fluoroaniline to form the final product.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "thioacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "diethyl ether", "dichloromethane (DCM)", "triethylamine (TEA)", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "brine" ], "Reaction": [ "Step 1: Synthesis of 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-bromo-2-fluoroaniline is dissolved in DMF and treated with TEA. 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-carboxylic acid is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into diethyl ether and the resulting solid is collected by filtration and washed with diethyl ether to yield 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Synthesis of 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is dissolved in DCM and treated with thioacetic acid and DCC. The resulting mixture is stirred at room temperature for 24 hours. The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure. The resulting solid is dissolved in ethyl acetate and washed with NaHCO3 and brine. The organic layer is dried over Na2SO4 and concentrated under reduced pressure to yield 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid.", "Step 3: Coupling of 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid with 4-bromo-2-fluoroaniline", "2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid is dissolved in DMF and treated with TEA. 4-bromo-2-fluoroaniline is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into diethyl ether and the resulting solid is collected by filtration and washed with diethyl ether to yield N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide." ] } | |
CAS-Nummer |
1207033-53-1 |
Molekularformel |
C21H14BrFN6OS |
Molekulargewicht |
497.35 |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H14BrFN6OS/c22-14-6-7-16(15(23)10-14)24-19(30)12-31-21-26-25-20-18-11-17(13-4-2-1-3-5-13)27-29(18)9-8-28(20)21/h1-11H,12H2,(H,24,30) |
InChI-Schlüssel |
UJUQYIFDZMTFGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=C(C=C5)Br)F)C3=C2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2611149.png)
![Methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate](/img/structure/B2611150.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2611153.png)

![4-methyl-6-methylsulfanyl-N-[3-(1-phenylethoxy)propyl]-2-thiophen-2-ylpyrimidine-5-carboxamide](/img/structure/B2611156.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)



